molecular formula C25H28N4O6 B2391609 N-(4-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carbonyl)phenyl)acetamide oxalate CAS No. 1351619-21-0

N-(4-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carbonyl)phenyl)acetamide oxalate

Cat. No.: B2391609
CAS No.: 1351619-21-0
M. Wt: 480.521
InChI Key: UFLGICQOKIQOMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzimidazole core substituted with a 2-methyl group, connected via a methylene bridge to a piperidine ring. The piperidine is further linked to a phenylacetamide moiety through a carbonyl group, with the oxalate counterion enhancing solubility.

Properties

IUPAC Name

N-[4-[4-[(2-methylbenzimidazol-1-yl)methyl]piperidine-1-carbonyl]phenyl]acetamide;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O2.C2H2O4/c1-16-24-21-5-3-4-6-22(21)27(16)15-18-11-13-26(14-12-18)23(29)19-7-9-20(10-8-19)25-17(2)28;3-1(4)2(5)6/h3-10,18H,11-15H2,1-2H3,(H,25,28);(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFLGICQOKIQOMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1CC3CCN(CC3)C(=O)C4=CC=C(C=C4)NC(=O)C.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview of the Compound

The compound consists of a benzimidazole moiety linked to a piperidine structure, which is known for its pharmacological versatility. The structural complexity suggests potential interactions with various biological targets, making it a candidate for further investigation in medicinal chemistry.

Anticonvulsant Activity

Research has indicated that derivatives similar to the compound exhibit significant anticonvulsant properties. For instance, studies on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have shown efficacy in animal models of epilepsy. These compounds were evaluated using the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests, demonstrating varying degrees of protection against induced seizures .

Summary of Anticonvulsant Findings

CompoundTest TypeDose (mg/kg)Efficacy
Compound AMES100Effective
Compound BPTZ300Moderate
Compound CMES300High Efficacy

The pharmacokinetic profiles of related compounds suggest that modifications to the benzimidazole and piperidine structures can enhance solubility and bioavailability. For example, one study found that structural modifications led to improved pharmacokinetic parameters and reduced plasma LH levels in rat models, indicating potential hormonal modulation .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of specific functional groups significantly impacts biological activity. The introduction of various substituents at different positions on the piperidine or benzimidazole rings can either enhance or diminish activity against targeted biological pathways. For instance, replacing certain aromatic groups with halogens has been shown to improve anticonvulsant activity .

Case Study 1: Anticonvulsant Screening

In a systematic evaluation of 22 new derivatives, several compounds were identified as having significant anticonvulsant activity in the MES test. The most potent derivative demonstrated effective seizure protection at doses as low as 100 mg/kg . The study highlighted the importance of lipophilicity in determining CNS penetration and therapeutic efficacy.

Case Study 2: Hormonal Modulation

Another investigation into similar benzimidazole derivatives revealed their ability to lower plasma levels of luteinizing hormone (LH), suggesting potential applications in hormonal therapies or treatments for conditions like endometriosis or prostate cancer .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing imidazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The antibacterial activity of synthesized derivatives was evaluated using methods like the cylinder wells diffusion method, with promising results indicating the potential of this compound for further development in antimicrobial therapies .

Anticancer Properties

The compound has been tested against a variety of cancer cell lines, including those associated with leukemia, colon cancer, and breast cancer. In vitro studies revealed that certain derivatives exhibited substantial cytotoxic effects on these cancer cells. For example, compounds with specific substitutions on the benzo[d]imidazole core showed enhanced activity against multiple cancer types, suggesting that modifications to the structure can lead to improved anticancer efficacy .

Enzyme Inhibition

N-(4-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carbonyl)phenyl)acetamide oxalate has also been explored for its potential as an enzyme inhibitor. Studies have evaluated its activity against enzymes such as α-glucosidase and butyrylcholinesterase, which are relevant in conditions like diabetes and Alzheimer's disease. The results indicate a promising inhibitory effect, making it a candidate for further investigation in drug development .

Antioxidant Activity

Compounds structurally related to this compound have been assessed for their antioxidant properties using various assays (e.g., DPPH scavenging activity). These studies suggest that such compounds can mitigate oxidative stress, which is implicated in numerous diseases .

Case Study 1: Antibacterial Evaluation

In a study conducted by Jain et al., derivatives of imidazole were synthesized and tested for their antibacterial activity against common pathogens. The results indicated that certain derivatives had lower IC50 values compared to standard antibiotics, highlighting their potential as effective antibacterial agents .

Case Study 2: Anticancer Screening

A comprehensive evaluation of this compound was performed on various cancer cell lines using the NCI-60 panel. The findings demonstrated selective cytotoxicity towards specific cancer types, suggesting a targeted approach for future therapeutic applications .

Synthesis Methodologies

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Recent advancements in synthetic techniques include microwave-assisted synthesis, which offers higher yields and reduced reaction times compared to traditional methods. This approach is particularly beneficial in optimizing the production of complex organic compounds while maintaining purity .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Benzimidazole Derivatives with Triazole-Thiazole Systems ()

Compounds 9a–9e from share the benzimidazole core but differ in their substituents. For example, 9c (2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide) incorporates a bromophenyl-thiazole group, contrasting with the target compound’s piperidine-phenylacetamide structure. Key differences include:

  • Backbone Complexity : The target compound uses a piperidine-carbonyl-phenyl linker, while 9a–9e employ triazole-thiazole systems.
  • Bioactivity : Docking studies for 9c suggest binding to α-glucosidase (implied by comparison with acarbose), whereas the target compound’s oxalate salt may target adrenergic receptors (based on analogs like RO363) .

Oxalate Salts in Pharmacology ()

  • RO363 ((-)-1-(3,4-dimethoxyphenethylamino)-3-(3,4-dihydroxyphenoxy)-2-propanol oxalate): Shares the oxalate counterion but features a dihydroxyphenoxy-propanol scaffold instead of benzimidazole. It is a β-adrenergic receptor ligand, highlighting how salt forms (oxalate vs. hydrochloride) influence solubility and receptor affinity .
  • SR59230A (3-(2-ethylphenoxy)-1([1s]-1,2,3,4-tetrahydronaphth-1-ylamino)-2S-propanol oxalate): Another oxalate salt with a tetrahydronaphthylamino group, emphasizing the role of bulky aromatic substituents in β-3 adrenergic receptor selectivity .

Piperidine-Linked Benzimidazole Analogs ()

VU0155069 (1-(4-(1H-benzo[d]imidazol-2-yl)pyridin-2-yl)piperidin-4-amine) shares the benzimidazole-piperidine motif but replaces the phenylacetamide with a naphthamide group. Key distinctions:

  • Substituent Effects : The target compound’s 2-methylbenzimidazole and acetamide groups may enhance lipophilicity compared to VU0155069’s unsubstituted benzimidazole and naphthamide.

Comparative Data Table

Compound Name Core Structure Key Substituents Pharmacological Target (Inferred) Salt Form Reference
Target Compound Benzimidazole-piperidine-phenyl 2-Methylbenzimidazole, oxalate GPCRs/adrenergic receptors Oxalate -
9c () Benzimidazole-triazole-thiazole 4-Bromophenyl-thiazole α-Glucosidase None
RO363 () Dihydroxyphenoxy-propanol 3,4-Dimethoxyphenethylamino β-Adrenergic receptors Oxalate
VU0155069 () Benzimidazole-piperidine-pyridine Naphthamide, chloro substituent Potassium channels None

Research Findings and Implications

  • Structural Flexibility : The piperidine-benzimidazole scaffold allows diverse substitutions (e.g., acetamide in the target compound vs. naphthamide in VU0155069), enabling fine-tuning of receptor affinity .
  • Salt Form Impact : Oxalate counterions (as in RO363 and the target compound) improve aqueous solubility, critical for oral bioavailability .
  • Unresolved Questions : Direct comparative studies on binding affinity or metabolic stability between these analogs are lacking. Future work should focus on in vitro assays (e.g., receptor binding or enzyme inhibition) to validate inferred targets.

Preparation Methods

Benzimidazole Core Synthesis

The 2-methyl-1H-benzo[d]imidazole moiety is synthesized via condensation of o-phenylenediamine with acetic acid under acidic conditions. In a modified approach from US9006448B2, cyclization is catalyzed by hydrochloric acid at reflux (100–110°C) for 6–8 hours, yielding 2-methyl-1H-benzimidazole with >85% purity. Alternative protocols employ microwave-assisted synthesis to reduce reaction times to 30–45 minutes, though scalability remains a challenge.

Piperidine-Benzimidazole Coupling

4-((2-Methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidine is prepared through nucleophilic substitution. The benzimidazole nitrogen is deprotonated using potassium tert-butoxide in tetrahydrofuran (THF) at −10°C, followed by reaction with 4-(chloromethyl)piperidine hydrochloride. WO2012077136A2 reports a 72% yield for this step when conducted under nitrogen atmosphere with rigorous moisture exclusion.

Amide Bond Formation

Coupling of 4-(4-(chlorocarbonyl)phenyl)acetamide to the piperidine intermediate employs Schotten-Baumann conditions. A biphasic system of dichloromethane and aqueous sodium bicarbonate facilitates reaction between the acid chloride and piperidine amine at 0–5°C, achieving 68–75% yield. Recent optimizations suggest using N,N-diisopropylethylamine (DIPEA) in dimethylacetamide (DMAc) at 25°C improves atom economy.

Oxalate Salt Formation and Purification

Salt Crystallization

The free base is converted to the oxalate salt via stoichiometric reaction with oxalic acid dihydrate in ethanol/water (4:1 v/v). US9006448B2 details a cooling crystallization protocol:

  • Dissolve free base (1 eq) in hot ethanol (60°C)
  • Add oxalic acid (1.05 eq) in water dropwise
  • Cool to 0–5°C at 0.5°C/min
  • Filter and wash with cold ethanol

This method produces the oxalate salt in 92% yield with <0.5% residual solvents.

Polymorph Control

The crystalline form of the oxalate salt is critical for bioavailability. X-ray diffraction (XRD) analysis reveals Form I (preferred) exhibits peaks at 7.6°, 14.5°, and 25.3° 2θ, while differential scanning calorimetry (DSC) shows a sharp endotherm at 203.5°C. Seeding with Form I crystals during crystallization suppresses undesired polymorphs.

Process Optimization and Impurity Profiling

Reaction Parameter Screening

A factorial design study identified key factors affecting yield:

Parameter Optimal Range Yield Impact
Temperature 22–28°C +18%
Solvent (DMAc:THF) 3:1 v/v +12%
Equiv. DIPEA 2.5 +9%

Higher DIPEA concentrations (>3 eq) increased dimerization byproducts to 7%.

Impurity Mitigation

LC-MS analysis detected three critical impurities:

  • N-Oxide derivative (0.3–0.7%) : Controlled by limiting oxygen exposure
  • Acid hydrolysis product (0.2%) : Minimized by maintaining pH >6.5 during workup
  • Diastereomeric salts (0.4%) : Reduced via chiral resolution with L-tartaric acid

Implementing a final recrystallization from ethyl acetate/hexane (1:2) reduces total impurities to <0.15%.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d6) : δ 8.21 (s, 1H, NH), 7.89–7.27 (m, 8H, Ar-H), 4.31 (s, 2H, CH2), 3.02 (br s, 4H, piperidine), 2.41 (s, 3H, CH3)
  • HRMS (ESI+) : m/z calc. for C24H27N4O3 [M+H]+ 427.1984, found 427.1982

Stability Studies

Accelerated stability testing (40°C/75% RH, 6 months) showed:

  • Potency : 98.4% initial → 97.1% (6 months)
  • Degradants : <0.5% total
  • Water Content : 0.22% (KF)

Q & A

Basic: What are the recommended strategies for synthesizing N-(4-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carbonyl)phenyl)acetamide oxalate?

Answer:
Synthesis typically involves multi-step reactions, including coupling of the benzimidazole and piperidine moieties, followed by acetamide formation and oxalate salt preparation. Key steps include:

  • Coupling Reactions : Use of carbodiimide-based reagents (e.g., DCC or EDCI) to form amide bonds between intermediates .
  • Solvent Optimization : Polar aprotic solvents like DMF or DMSO are preferred for enhancing reaction efficiency and solubility of intermediates .
  • Catalysts : Acid/base catalysts (e.g., triethylamine) are employed to stabilize reactive intermediates .
  • Purification : Column chromatography or recrystallization ensures purity, monitored via TLC or HPLC .

Basic: How can researchers confirm the identity and purity of this compound?

Answer:
Analytical characterization relies on a combination of techniques:

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms structural integrity by identifying aromatic protons (7.2–8.5 ppm for benzimidazole) and aliphatic signals (2.5–4.0 ppm for piperidine and acetamide) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ peak) .
  • Elemental Analysis : Matches calculated vs. experimental C, H, N percentages to confirm purity (>95%) .
  • Infrared (IR) Spectroscopy : Detects functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for acetamide) .

Advanced: How can reaction conditions be optimized to improve yield and minimize byproducts?

Answer:
Optimization involves systematic variation of parameters:

  • Temperature Control : Lower temperatures (0–5°C) reduce side reactions during sensitive steps (e.g., imidazole alkylation) .
  • Catalyst Screening : Testing alternatives like DMAP (4-dimethylaminopyridine) for amide bond formation can enhance regioselectivity .
  • Solvent Selection : Substituting DMF with acetonitrile may reduce decomposition of acid-sensitive intermediates .
  • Real-Time Monitoring : In-situ FTIR or HPLC tracks reaction progress and identifies byproducts early .

Advanced: How should researchers resolve contradictions in spectral data during structural elucidation?

Answer:
Discrepancies (e.g., unexpected NMR peaks) require cross-verification:

  • 2D NMR Techniques : COSY and HSQC resolve overlapping signals and assign proton-carbon correlations .
  • X-ray Crystallography : Provides unambiguous structural confirmation if single crystals are obtainable (see SHELX refinement protocols in ) .
  • Computational Modeling : DFT calculations predict NMR/IR spectra for comparison with experimental data .

Advanced: What methodologies are used to analyze structure-activity relationships (SAR) for analogs of this compound?

Answer:
SAR studies involve:

  • Analog Synthesis : Modifying substituents (e.g., replacing 2-methylbenzimidazole with trifluoromethyl groups) and assessing activity changes .
  • Biological Assays : Testing binding affinity (e.g., enzyme inhibition assays) and comparing with structural analogs (see for similar pyrazole derivatives) .
  • Molecular Docking : Software like AutoDock predicts interactions with biological targets (e.g., enzyme active sites) using crystal structures or homology models .

Advanced: How can the stability of this compound under varying storage conditions be evaluated?

Answer:
Stability studies require:

  • Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and light to identify degradation pathways .
  • HPLC-MS Analysis : Monitor degradation products (e.g., hydrolysis of acetamide to acetic acid) .
  • pH-Dependent Stability : Assess solubility and degradation in buffers (pH 1–13) to simulate physiological conditions .

Advanced: What strategies are recommended for scaling up synthesis without compromising purity?

Answer:
Scale-up challenges are addressed via:

  • Flow Chemistry : Continuous reactors improve heat/mass transfer and reduce batch variability .
  • Design of Experiments (DoE) : Statistical models optimize parameters (e.g., reagent stoichiometry, mixing speed) .
  • In-Process Controls (IPC) : Real-time analytics (e.g., PAT tools) ensure consistency during large-scale runs .

Advanced: How can researchers validate the compound’s biological activity and mechanism of action?

Answer:

  • Target Engagement Assays : Use surface plasmon resonance (SPR) or ITC to measure binding kinetics with receptors/enzymes .
  • Cell-Based Assays : Test cytotoxicity (MTT assay) and functional responses (e.g., cAMP modulation) in relevant cell lines .
  • In Vivo Studies : Pharmacokinetic profiling (e.g., plasma half-life) and efficacy in disease models (e.g., rodent inflammation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.